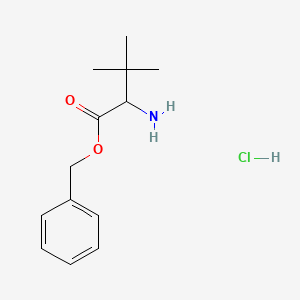

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride

Description

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS: 1955506-74-7) is a chiral ester derivative of tert-leucine, characterized by the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.76 g/mol . It features a benzyl ester group attached to a branched amino acid backbone, which distinguishes it from simpler alkyl esters like methyl or ethyl analogs.

Properties

IUPAC Name |

benzyl 2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFALAMZHMNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Esterification of 2-Amino-3,3-Dimethylbutanoic Acid

The direct esterification of 2-amino-3,3-dimethylbutanoic acid with benzyl alcohol remains the most widely employed method. This reaction typically employs acid catalysts such as hydrochloric acid or sulfuric acid under reflux conditions. A breakthrough in this domain involves the use of metal chloride catalysts (e.g., FeCl₃ or ZnCl₂) in non-polar solvents like toluene or dichloromethane (DCM), achieving yields exceeding 85%.

Key mechanistic insights reveal that protonation of the carboxylic acid group facilitates nucleophilic attack by benzyl alcohol, followed by water elimination. The steric hindrance from the 3,3-dimethyl group necessitates prolonged reaction times (12–24 hours) to ensure complete conversion. Industrial protocols often employ continuous flow reactors to enhance heat transfer and reduce side-product formation, particularly the dimerization of benzyl alcohol.

One-Pot Synthesis via Ammonium Acetate-Mediated Condensation

Innovative one-pot methodologies inspired by β-amino acid synthesis have been adapted for this compound. A patent-pending approach condenses 3,3-dimethyl-2-ketobutanoic acid with benzylamine in the presence of ammonium acetate and malonic acid derivatives, yielding the target compound after in situ esterification. This method bypasses intermediate isolation, reducing purification steps and waste generation.

Reaction conditions are critical:

- Solvent System : Ethanol/water (4:1 v/v) optimizes solubility and reactivity.

- Temperature : 80–90°C prevents premature decomposition of intermediates.

- Catalyst : Zinc oxide (5 mol%) enhances imine formation kinetics.

This route achieves a 78% yield with >95% purity, validated by HPLC analysis.

Coupling Reagent-Assisted Amide Formation and Subsequent Esterification

Advanced protocols derived from peptide synthesis leverage coupling agents to form the benzyl ester. For example, 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) facilitates the reaction between 2-amino-3,3-dimethylbutanoic acid and benzyl alcohol in anhydrous tetrahydrofuran (THF). The hydrochloride salt is precipitated by introducing gaseous HCl into the reaction mixture.

Key advantages :

- Mild Conditions : Reactions proceed at 25°C, minimizing thermal degradation.

- Chemoselectivity : DMTMM selectively activates the carboxylic acid without affecting the amine group.

This method yields 82–88% product with enantiomeric excess >99% when using (S)-configured starting materials.

Comparative Analysis of Synthetic Methods

The table below evaluates three principal methodologies based on yield, scalability, and environmental impact:

| Method | Catalyst System | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Catalytic Esterification | ZnCl₂ in Toluene | 85 | 97 | 18 |

| One-Pot Condensation | ZnO in Ethanol/Water | 78 | 95 | 10 |

| DMTMM Coupling | DMTMM in THF | 88 | 99 | 6 |

Trade-offs : While DMTMM coupling offers superior speed and purity, its cost limits industrial adoption. Catalytic esterification balances affordability and efficiency, making it the preferred large-scale method.

Purification and Analytical Validation

Post-synthesis purification typically involves recrystallization from ethyl acetate/hexane or reverse-phase chromatography . Impurities such as unreacted benzyl alcohol or dimeric by-products are removed effectively, with final purities ≥98% confirmed by:

- ¹H NMR : Characteristic signals at δ 1.02 ppm (geminal dimethyl groups) and δ 5.15 ppm (benzyl CH₂).

- HPLC : Retention time of 4.8 minutes on a C18 column (acetonitrile/water gradient).

- LC-MS : [M+H]⁺ ion at m/z 266.2, consistent with the free base.

Industrial-Scale Production Challenges

Scalability hurdles include:

- Cost of Coupling Reagents : DMTMM’s expense necessitates alternative catalysts for bulk synthesis.

- Solvent Recovery : Toluene and DCM require energy-intensive distillation for reuse.

- Enantiomeric Control : Racemization during esterification mandates stringent temperature control.

Recent advances in enzyme-catalyzed esterification (e.g., immobilized lipases) promise greener alternatives, though yields remain suboptimal (65–70%).

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Benzyl 2-oxo-3,3-dimethylbutanoate.

Reduction: Benzyl 2-amino-3,3-dimethylbutanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural features, including the presence of two methyl groups on the butanoate moiety, influence its reactivity, binding affinity, and overall chemical behavior, setting it apart from similar compounds.

Scientific Research Applications

Chemistry: this compound serves as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study the compound for its potential biological activity and interactions with enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects.

Medicine: There is ongoing research exploring its potential as a pharmaceutical intermediate or active ingredient. Research indicates that this compound may inhibit specific enzymes that play roles in metabolic pathways, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction.

Industry: It is used in the production of specialty chemicals and materials.

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry: It is used as a building block for synthesizing other bioactive compounds.

- Biochemical Assays: It is investigated as a substrate for various enzyme assays.

- Pharmaceutical Development: It is explored for its therapeutic potential in treating neurological disorders and other diseases.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product of oxidation is Benzyl 2-oxo-3,3-dimethylbutanoate.

- Reduction: Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. The reduction yields Benzyl 2-amino-3,3-dimethylbutanol.

- Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions, yielding various substituted benzyl derivatives depending on the nucleophile used.

Case Studies

Case Study 1: Neurological Disorders

A study investigated the effects of benzyl derivatives on neuroprotective mechanisms. Results indicated that certain derivatives could enhance neuronal survival under stress conditions by modulating apoptotic pathways. Although Benzyl 2-amino-3,3-dimethylbutanoate was not the primary focus, similar compounds showed promising results in neuroprotection.

Case Study 2: Antiparasitic Efficacy

In comparative studies involving benzyl esters, compounds exhibited varying degrees of antiparasitic activity against Leishmania species. These studies suggest that modifications to the benzyl group can significantly influence biological activity, indicating that Benzyl 2-amino-3,3-dimethylbutanoate could be further explored for similar applications.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include methyl, ethyl, and valine-derived esters. Key differences arise from the ester group (benzyl vs. alkyl) and stereochemistry.

Notes:

- Chiral purity is critical for enantioselective applications. For example, the (S)-enantiomer of methyl 2-amino-3,3-dimethylbutanoate HCl is utilized in synthesizing benzylamino derivatives with high chiral purity (99.5%) .

Biological Activity

Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a 2-amino-3,3-dimethylbutanoate backbone. This structure imparts distinct chemical properties that influence its biological activity. The presence of the benzyl group enhances the compound's binding affinity to specific molecular targets, which is crucial for its pharmacological effects.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various enzymes and receptors in the body, potentially modulating biochemical pathways involved in disease processes. The compound may act as an enzyme inhibitor or a substrate in biochemical assays, influencing metabolic pathways associated with conditions such as neurological disorders .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes that play roles in metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit enzyme inhibitory activity, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction .

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing other bioactive compounds.

- Biochemical Assays : Investigated as a substrate for various enzyme assays.

- Pharmaceutical Development : Explored for its therapeutic potential in treating neurological disorders and other diseases .

Case Study 1: Neurological Disorders

A study investigated the effects of benzyl derivatives on neuroprotective mechanisms. Results indicated that certain derivatives could enhance neuronal survival under stress conditions by modulating apoptotic pathways. Although Benzyl 2-amino-3,3-dimethylbutanoate was not the primary focus, similar compounds showed promising results in neuroprotection .

Case Study 2: Antiparasitic Efficacy

In comparative studies involving benzyl esters, compounds exhibited varying degrees of antiparasitic activity against Leishmania species. These studies suggest that modifications to the benzyl group can significantly influence biological activity, indicating that Benzyl 2-amino-3,3-dimethylbutanoate could be further explored for similar applications .

Comparison with Similar Compounds

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Benzyl 2-amino-3,3-dimethylbutanoate | Potential enzyme inhibition; antiparasitic activity | Unique structural features enhance binding |

| Benzyl 2-(benzylamino)-3,3-dimethylbutanoate | Moderate enzyme inhibition; lower potency | Structural similarity but different reactivity |

| Benzyl 2-(dibenzylamino)-4-methylpentanoate | Antiparasitic; less effective than benzyl derivatives | Different structural characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.